3-Bromopropyltrichlorosilane
Description
Overview of Organosilane Chemistry and its Significance in Surface Science
Organosilane chemistry is a field that focuses on compounds containing a silicon-carbon bond. zmsilane.com These compounds, known as organosilanes, are of particular interest in surface science due to their ability to modify the properties of various surfaces. russoindustrial.rudakenchem.com The general structure of an organosilane consists of a silicon atom bonded to one or more organic groups and one or more hydrolyzable groups, such as alkoxy or halogen groups. researchgate.net
The significance of organosilanes in surface science stems from their dual reactivity. russoindustrial.ru The hydrolyzable groups can react with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metals, forming stable covalent bonds (M-O-Si). russoindustrial.ru This process, known as silanization, effectively anchors the organosilane molecule to the substrate. The organic functional group, on the other hand, can interact with organic polymers or other materials, acting as a bridge between the inorganic and organic phases. russoindustrial.ruresearchgate.net This coupling capability is crucial for improving adhesion, durability, and other performance characteristics of composite materials. dakenchem.comresearchgate.net
Role of 3-Bromopropyltrichlorosilane as a Versatile Silane (B1218182) Coupling Agent
This compound (BPTS) is a prime example of a versatile silane coupling agent. nih.govcymitquimica.com Its structure features a trichlorosilyl (B107488) group at one end and a bromo-propyl group at the other. lookchem.com The highly reactive trichlorosilyl group readily hydrolyzes in the presence of moisture to form silanol (B1196071) groups, which then condense with surface hydroxyls to create a strong, covalent siloxane bond (Si-O-Si) with the substrate. russoindustrial.ru
The bromo-propyl group provides a reactive site for a wide range of subsequent chemical modifications. nih.govrsc.org The bromine atom can be easily displaced by various nucleophiles, allowing for the introduction of different functionalities onto the surface. For instance, it can be reacted with sodium azide (B81097) to form an azide-functionalized surface, which can then be used in "click" chemistry reactions to attach other molecules. nih.govrsc.orgnih.gov This versatility makes this compound an essential building block for creating tailored surface properties for specific applications. nih.govchemdad.com
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound, focusing on its synthesis, properties, and applications in materials science. The subsequent sections will detail the common methods for synthesizing this compound, its key physical and chemical characteristics, and its significant role in surface modification, chromatography, and nanotechnology. The information presented is based on established research findings and aims to provide a scientifically accurate and authoritative resource for researchers and professionals in the field.
Synthesis and Properties of this compound
The utility of this compound in various applications is intrinsically linked to its synthesis and distinct physical and chemical properties.
Synthesis of this compound
The primary industrial method for synthesizing this compound is through the hydrosilylation of allyl bromide with trichlorosilane (B8805176). google.comwikipedia.org This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of allyl bromide. wikipedia.org
The reaction is typically catalyzed by a platinum-based catalyst, such as chloroplatinic acid. google.comnih.gov The process involves refluxing a mixture of allyl bromide and trichlorosilane in the presence of the catalyst. google.com In some cases, the addition of a small amount of water can help initiate the reaction. google.com The progress of the reaction can be monitored by techniques like gas-liquid chromatography (GLC) until the desired product is formed. google.com More recently, rhodium-based catalysts have been explored to improve the selectivity and efficiency of the hydrosilylation of allyl chloride, a related reaction. nih.gov
Physical and Chemical Properties
This compound is a colorless to light yellow clear liquid with a distinct set of physical and chemical properties that are crucial for its handling and application. chemdad.comcymitquimica.com It is characterized by its molecular formula, C3H6BrCl3Si, and a molecular weight of approximately 256.42 g/mol . lookchem.comcymitquimica.com
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 196.3 °C to 204 °C lookchem.comchemdad.com |
| Density | 1.591 g/cm³ to 1.605 g/mL at 25 °C lookchem.comchemdad.com |
| Refractive Index | ~1.494 at 20 °C chemdad.comsigmaaldrich.com |
| Flash Point | 72.5 °C to 76 °C lookchem.comsigmaaldrich.com |
| Vapor Pressure | 0.563 mmHg at 25°C lookchem.com |
This table is interactive. Click on the headers to sort the data.
Chemically, this compound is highly reactive, particularly with water. lookchem.comchemdad.com The trichlorosilyl group readily undergoes hydrolysis, a reaction where the chlorine atoms are replaced by hydroxyl groups, forming silanols. russoindustrial.ru These silanols are unstable and tend to condense with each other or with surface hydroxyl groups to form stable siloxane bonds. russoindustrial.ru This reactivity is fundamental to its function as a coupling agent. The compound is also soluble in various organic solvents.
Applications in Materials Science
The unique bifunctional nature of this compound has led to its widespread use in various areas of materials science, from modifying surfaces to creating advanced nanomaterials.
Surface Modification and Functionalization
One of the primary applications of this compound is in the surface modification of various substrates, particularly those with hydroxyl groups like silica and silicon wafers. sigmaaldrich.comtaylorfrancis.com The process involves the formation of a self-assembled monolayer (SAM) of this compound on the surface. usc.edunorthwestern.edu
This SAM provides a versatile platform for further functionalization. The terminal bromine atom can be readily substituted with other functional groups, enabling the tailoring of surface properties. nih.gov For example, it has been used to functionalize silica nanoparticles with azide groups for subsequent "click" chemistry reactions. nih.govrsc.orgnih.gov This allows for the covalent attachment of a wide range of molecules, including proteins and polymers, to the surface. nih.govrsc.orgusc.edu This capability is crucial in fields like biotechnology for applications such as immobilizing enzymes and creating biocompatible surfaces. usc.edu
Role in Chromatography
In the field of chromatography, particularly high-performance liquid chromatography (HPLC), the stationary phase plays a critical role in the separation of analytes. libretexts.orgkhanacademy.orgnih.gov Bonded stationary phases, which are covalently attached to the support material (typically silica particles), offer improved stability and performance. libretexts.org
Organochlorosilanes like this compound are used to create these bonded phases. libretexts.org While not the most common choice for creating standard reversed-phase columns (which typically use octyl or octadecyl silanes), the principle of using a reactive silane to modify the silica surface is the same. libretexts.org The functional group on the silane determines the polarity and selectivity of the stationary phase. libretexts.org The ability of this compound to introduce a reactive handle onto the silica surface allows for the subsequent attachment of a wide variety of chemical moieties, enabling the creation of custom stationary phases for specific separation challenges.
Applications in Nanotechnology
The versatility of this compound extends into the realm of nanotechnology, where it is used to functionalize a variety of nanomaterials. nih.gov It has been employed in the surface modification of silica nanoparticles, silica nanofiber films, and iron oxide nanoparticles. nih.govnih.govsigmaaldrich.comgoogle.com
For example, it has been used as a linker to attach other molecules to silica nanoparticles for applications in nanomedicine. nih.gov In one study, this compound was used to modify the surface of silica-coated iron oxide particles, which were then functionalized with azide groups for the attachment of metalloporphyrins via a "click" reaction. nih.gov This demonstrates its utility in creating complex, multifunctional nanoparticles with potential applications in areas like catalysis and drug delivery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopropyl(trichloro)silane | |
|---|---|---|
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InChI |
InChI=1S/C3H6BrCl3Si/c4-2-1-3-8(5,6)7/h1-3H2 | |
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InChI Key |
UUNGBOQAZQUJMZ-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CBr | |
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Molecular Formula |
C3H6BrCl3Si | |
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DSSTOX Substance ID |
DTXSID7065671 | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
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Molecular Weight |
256.42 g/mol | |
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Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Bromopropyltrichlorosilane | |
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CAS No. |
13883-39-1 | |
| Record name | (3-Bromopropyl)trichlorosilane | |
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| Record name | 3-Bromopropyltrichlorosilane | |
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| Record name | Silane, (3-bromopropyl)trichloro- | |
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| Record name | Silane, (3-bromopropyl)trichloro- | |
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| Record name | 3-bromopropyltrichlorosilane | |
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| Record name | 3-BROMOPROPYLTRICHLOROSILANE | |
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Synthetic Methodologies for 3 Bromopropyltrichlorosilane and Its Derivatives
Direct Synthesis Routes for 3-Bromopropyltrichlorosilane
The direct formation of this compound is primarily achieved through two major pathways: Grignard reagent-based methods and the hydrosilylation of brominated alkenes.
Grignard Reagent-Based Approaches
The synthesis of this compound can be accomplished using a Grignard reagent, a powerful tool in organometallic chemistry for forming carbon-carbon and carbon-heteroatom bonds. This approach typically involves the reaction of a Grignard reagent derived from a 1,3-dihalopropane with a silicon tetrahalide.
A key intermediate is the 1,3-di-Grignard reagent, 1,3-bis(bromomagnesio)propane, which can be prepared through the careful addition of 1,3-dibromopropane (B121459) to magnesium metal in an ether solvent like diethyl ether (Et₂O). researchgate.net The formation of this di-Grignard reagent is a critical step, providing a difunctional nucleophile. researchgate.net
The subsequent reaction involves treating the formed Grignard reagent with an excess of a silicon source, such as silicon tetrachloride (SiCl₄). One of the bromomagnesio groups attacks the silicon center, displacing a chloride ion and forming the C-Si bond. The use of excess silicon tetrachloride ensures that only one of the nucleophilic sites of the di-Grignard reagent reacts, leaving the other C-Br bond intact and yielding the desired this compound product.
Hydrosilylation Reactions with Brominated Alkenes
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a highly efficient and industrially significant method for synthesizing organosilanes, including this compound. pageplace.de The reaction involves treating allyl bromide (CH₂=CHCH₂Br) with trichlorosilane (B8805176) (HSiCl₃) in the presence of a transition metal catalyst.
This method is valued for its atom economy and high selectivity for the anti-Markovnikov addition product, which places the silyl (B83357) group at the terminal carbon of the propyl chain. A variety of catalysts can be employed, with platinum and rhodium complexes being the most common. nih.govresearchgate.net
Catalyst Performance: While conventional platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are functional, they often lead to the formation of undesirable byproducts through reduction or substitution reactions. nih.govresearchgate.net In contrast, rhodium-based catalysts have demonstrated significantly improved performance. For instance, the rhodium(I) catalyst [RhCl(dppbzF)]₂ (where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene) has been shown to achieve over 99% selectivity for the desired product with a high turnover number, making it a superior choice for clean and efficient synthesis. nih.govresearchgate.net A German patent also describes a metal-free approach where the Si-H bond of trichlorosilane is activated in an aprotic solvent containing a nitrile group. google.com
Table 1: Comparison of Catalysts in the Hydrosilylation of Allyl Halides with Trichlorosilane
This table presents data from the hydrosilylation of allyl chloride, which serves as a close analogue for the reactivity of allyl bromide.
| Catalyst System | Yield of 3-chloropropyltrichlorosilane | Yield of Byproduct (Propyltrichlorosilane) | Selectivity | Reference |
| Speier's Catalyst | 20% | 32% | Low | nih.gov |
| Karstedt's Catalyst | 15% | 13% | Low | nih.gov |
| Karstedt's + IMes | 53% | 14% | Moderate | nih.gov |
| [RhCl(PPh₃)₃] (Wilkinson's) | 26% | <5% | High | nih.gov |
| [Rh(μ-Cl)(dppbzF)]₂ | >95% | Trace | >99% | nih.govresearchgate.net |
Derivatization Strategies from this compound
The terminal bromide of this compound is a versatile functional handle that can be readily converted into other groups via nucleophilic substitution, significantly broadening its applications.
Nucleophilic Substitution Reactions for Halogen Metathesis (e.g., to 3-iodopropyltrichlorosilane)
The bromide can be exchanged for an iodide through a halogen metathesis reaction, commonly known as the Finkelstein reaction. This is typically achieved by reacting this compound with sodium iodide (NaI) in an acetone (B3395972) solvent. ma.edu The principle of this reaction relies on the differential solubility of sodium halides. While sodium iodide is soluble in acetone, the sodium bromide (NaBr) formed as a byproduct is not and precipitates out of the solution. ma.edu This precipitation shifts the reaction equilibrium forward, driving the conversion to 3-iodopropyltrichlorosilane in high yield. doubtnut.com The resulting iodo-functionalized silane (B1218182) is often used in the preparation of self-assembled multilayers for applications in nonlinear optics. uzh.ch
Conversion of Bromide to Azide (B81097) Functionality
The bromide group is an excellent leaving group for substitution with the azide anion (N₃⁻). The synthesis of 3-azidopropyltrichlorosilane is accomplished by reacting this compound with an azide salt, typically sodium azide (NaN₃). rsc.orgfigshare.comscispace.com This reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). google.com
This conversion is particularly valuable in materials science. For example, silica (B1680970) nanoparticles can first be functionalized with this compound, after which the surface-tethered bromide groups are converted to azides. rsc.orgacs.org These azide-functionalized surfaces are then ready for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of a wide range of molecules, including polymers and biomolecules. figshare.comacs.org
Grafting onto Polymer Chains and Other Organic Moieties
This compound is widely used as a coupling agent to graft organic layers, particularly polymer chains, onto inorganic substrates. nih.govresearchgate.net This process generally follows a "grafting from" or "grafting to" strategy. nih.gov
Silanization Step: The process begins with the reaction of the trichlorosilyl (B107488) group with surface hydroxyl (-OH) groups present on substrates like silica, glass, or metal oxides. This forms robust, covalent Si-O-Substrate bonds, effectively anchoring the bromopropyl moiety to the surface.
"Grafting From" Approach: In this method, the surface-anchored bromide acts as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). researchgate.net Monomers are added to the functionalized substrate, and polymer chains are grown directly from the surface, leading to the formation of a dense layer of polymer brushes. researchgate.netmdpi.com
"Grafting To" Approach: This strategy involves the attachment of pre-synthesized polymer chains to the functionalized surface. nih.gov The polymer must have a nucleophilic end-group that can displace the bromide on the surface-tethered propyl chain, forming a covalent bond. This method allows for better characterization of the polymer before attachment but can result in lower grafting densities due to steric hindrance. nih.gov
Surface Functionalization and Grafting with 3 Bromopropyltrichlorosilane
Mechanisms of Silane (B1218182) Coupling to Inorganic Substrates
The grafting of 3-Bromopropyltrichlorosilane onto inorganic substrates, particularly those rich in surface hydroxyl groups (silanols, M-OH), such as silica (B1680970), proceeds through the highly reactive trichlorosilyl (B107488) group (-SiCl₃). This process results in the stable anchoring of the bromopropyl moiety to the surface. The primary mechanisms involve reactions with surface silanol (B1196071) groups, leading to the formation of durable covalent bonds.
Condensation Reactions with Surface Silanol Groups
In the presence of trace amounts of water, either on the substrate surface or in the reaction solvent, the chlorosilane groups of this compound undergo rapid hydrolysis. The silicon-chlorine bonds are replaced by silicon-hydroxyl (silanol) bonds, releasing hydrochloric acid (HCl) as a byproduct. These newly formed silanol groups on the silane molecule can then undergo condensation reactions with the silanol groups present on the inorganic substrate's surface. This process forms a stable, covalent siloxane bond (Si-O-Si) and releases a molecule of water. The reactivity of chlorosilanes is generally higher than that of alkoxysilanes, which are also commonly used for surface modification. d-nb.info
Direct Reaction with Surface Silanol Groups in Anhydrous Conditions
Under anhydrous (water-free) conditions, the trichlorosilyl group of this compound can react directly with the surface silanol groups of the substrate. acs.org In this pathway, a silicon-chlorine bond reacts with a surface Si-OH group, forming a covalent Si-O-Si linkage and releasing a molecule of hydrochloric acid (HCl). This direct reaction avoids the intermediate hydrolysis step and is a common pathway for achieving a monolayer coating on the substrate.
Formation of Covalent Si-O-Si Bonds
Regardless of the specific mechanism—be it via hydrolysis and subsequent condensation or through direct reaction—the ultimate result is the formation of strong, covalent siloxane (Si-O-Si) bonds between the this compound molecule and the inorganic substrate. rsc.org These bonds are responsible for the robust and stable attachment of the functional organic group to the surface. In the case of modifying silica-coated magnetic nanoparticles, Fourier-transform infrared (FTIR) spectroscopy has confirmed the presence of Fe-O-Si chemical bonds after silanization with this compound, demonstrating the formation of these covalent linkages to the silica shell. nih.gov The stability of the resulting functionalized material is critically dependent on the formation of these inorganic ether linkages.
Functionalization of Silica-Based Nanomaterials
The unique properties of silica-based nanomaterials, such as their high surface area, tunable pore sizes, and biocompatibility, make them ideal candidates for a vast range of applications. researchgate.netnih.gov Surface functionalization is key to unlocking their full potential, and this compound serves as a critical reagent in this context. sigmaaldrich.com
Mesoporous Silica Nanoparticles (MSNs) Functionalization
Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area and ordered pore structures, making them a focus of investigation for applications in catalysis and nanomedicine. nih.govucsd.edu The ability to precisely modify their surface chemistry is crucial for these applications. This compound is frequently used to graft functional groups onto the surface of MSNs. researchgate.netrsc.org For instance, it has been used to functionalize SBA-15, a type of mesoporous silica, by being added to a slurry of the material to initiate the surface reaction. mdpi.com
One of the primary roles of this compound in MSN functionalization is to act as a covalent linker or coupling agent. nih.govucsd.edursc.org The process involves first attaching the silane to the silica surface via its trichlorosilyl group, which leaves the bromopropyl group extending from the surface. This terminal alkyl bromide provides a reactive site for subsequent chemical modifications.
A widely employed strategy involves reacting the bromopropyl-functionalized surface with sodium azide (B81097) (NaN₃) in a nucleophilic substitution reaction. rsc.orgtu-dortmund.de This efficiently converts the surface bromide groups into azide (-N₃) groups. nih.govrsc.org The resulting azide-functionalized silica is a highly versatile platform for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.orgnih.gov This allows for the efficient and specific attachment of a wide variety of alkyne-containing molecules, including polymers and complex biomolecules like polypeptides. rsc.orgrsc.org For example, researchers have successfully coupled alkyne-functionalized α-helical polypeptides to azide-modified silica particles that were initially prepared using this compound. nih.govrsc.orgacs.org
This multi-step functionalization highlights the utility of this compound as a foundational linker for building complex molecular architectures on silica surfaces. The research findings below summarize this process.
| Initial Reagent | Substrate | Intermediate Functional Group | Final Conjugated Molecule | Key Finding | References |
| This compound | Mesoporous Silica Nanoparticles (MSNs) | Azide (-N₃) | Alkyne-functionalized α-helical polypeptide | Serves as a linker for subsequent click reactions to attach biomolecules. | rsc.org |
| This compound | Silica Particles | Azide (-N₃) | Polystyrene, Polyacrylamide | Achieved high grafting densities (0.37 chains/nm² for polystyrene). | rsc.org |
| This compound (BPTS) | Silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) | Bromopropyl (-C₃H₆Br) | Polyaniline (PANI) | Used as a coupling agent to enable graft polymerization of a conducting polymer shell. | nih.gov |
| This compound | Silica Nanoparticles (SNPs) | Azide (-N₃) | Not specified (platform for click reactions) | Elemental analysis confirmed the presence of bromine (6.3%), corresponding to a high surface grafting density of 7.5 groups/nm². | tu-dortmund.de |
Secondary Grafting through Nucleophilic Substitution (e.g., azide modification for click reactions)
The functionalization of surfaces with this compound provides a versatile platform for subsequent chemical modifications, particularly through nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, enabling the introduction of a wide array of functional moieties. A prominent example of this secondary grafting strategy is the conversion of the bromide to an azide group, which is a key component for "click chemistry" reactions. nih.govrsc.org
This process typically involves reacting the 3-bromopropyl-functionalized surface with sodium azide (NaN₃). nih.govgoogle.com The azide-terminated surface is then ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click reaction. rsc.orgorganic-chemistry.org This allows for the covalent attachment of molecules containing an alkyne group.
Researchers have successfully employed this method to attach various molecules to silica surfaces. For instance, alkyne-functionalized polypeptides have been coupled to azide-modified silica particles to study protein interactions at inorganic interfaces. nih.gov Similarly, polystyrene and polyacrylamide polymers, synthesized with an alkyne-functionalized RAFT agent, have been grafted onto azide-functionalized silica particles. rsc.org This approach yielded high grafting densities, demonstrating the effectiveness of the click reaction for creating polymer-silica hybrid materials. rsc.org The versatility of this method extends to the functionalization of magnetic nanoparticles, where azide-functionalized silica shells are used to attach antibodies and enzymes for biosensing applications. researchgate.net
The table below summarizes the findings of a study where polystyrene and polyacrylamide were grafted onto silica particles using this two-step method.
| Polymer | Grafting Density (chains/nm²) |
| Polystyrene | 0.37 |
| Polyacrylamide | 0.31 |
| Data from Ranjan and Brittain (2013) showing the efficiency of grafting polymers onto azide-functionalized silica particles via click chemistry. rsc.org |
Silica Nanofiber Films and Silica Particles Modification
This compound is a key reagent for the surface modification of both silica nanofiber films and discrete silica particles. sigmaaldrich.comchemdad.comsigmaaldrich.com The trichlorosilyl group reacts readily with surface silanol (Si-OH) groups present on silica, forming stable covalent Si-O-Si bonds. nih.gov This process anchors the bromopropyl group to the silica surface, transforming its chemical properties.
In the case of silica nanofiber films, this modification has been shown to dramatically enhance their performance in environmental remediation. researchgate.net Novel bromopropyl-functionalized silica nanofiber films were fabricated by electrospinning a mixture of tetraethylorthosilicate (TEOS) and polyvinyl alcohol (PVA), followed by calcination and then surface treatment with this compound. researchgate.net These modified nanofibers exhibited significantly higher efficiency in removing hydrophobic persistent organic pollutants (POPs) like dieldrin (B1670511) from water compared to unmodified nanofibers and granular activated carbon. researchgate.net The enhanced adsorption is attributed to the strong hydrophobic interactions between the bromopropyl groups on the nanofiber surface and the hydrophobic pollutant molecules. researchgate.net
The modification of silica particles with this compound is a foundational step for a multitude of applications. nih.gov The process involves dispersing the silica nanoparticles in a suitable solvent like toluene (B28343) and reacting them with the silane, often at elevated temperatures, to ensure a dense and stable functional layer. google.com These bromo-functionalized particles can then be used directly or undergo further reactions, such as the azide substitution for click chemistry, as previously discussed. nih.govrsc.orggoogle.com
| Material | Pollutant | Removal Efficiency |
| Bromopropyl modified silica nanofibers | Dieldrin | 91.02% |
| Unmodified silica nanofibers | Dieldrin | 20.93% |
| Granular activated carbon | Dieldrin | 38.65% |
| Comparison of dieldrin removal efficiency by different materials, highlighting the effectiveness of bromopropyl functionalization. researchgate.net |
Silica-Modified Magnetic Nanoparticles (Fe₃O₄@SiO₂)
The functionalization of silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) with this compound is a critical step in the development of advanced, multifunctional nanomaterials for various applications, including catalysis and biomedicine. researchgate.netresearchgate.net The process begins with the synthesis of magnetite (Fe₃O₄) nanoparticles, which are then coated with a silica (SiO₂) shell. researchgate.netwalshmedicalmedia.comijcce.ac.ir This silica shell serves two primary purposes: it prevents the oxidation and aggregation of the magnetic core and provides a surface rich in silanol groups for further functionalization. walshmedicalmedia.comnanomaterchem.com
The silanization of these core-shell nanoparticles is carried out using this compound (BPTS) as a coupling agent. researchgate.net The reaction creates a stable bond between the silica shell and the bromopropyl group, confirmed by techniques like Fourier-transform infrared (FTIR) spectroscopy which shows the presence of Fe-O-Si bonds. researchgate.net
These bromide-terminated magnetic nanoparticles are versatile intermediates. For example, they have been used to prepare core-shell nanocomposites where polyaniline (PANI) is grafted onto the surface through in-situ chemical oxidative graft polymerization. researchgate.net The resulting Fe₃O₄@SiO₂/PANI nanocomposites exhibit superparamagnetism and enhanced electrical conductivity compared to pure PANI. researchgate.net In another application, the bromide is substituted with an azide to create azide-functionalized Fe₃O₄@SiO₂ nanoparticles. researchgate.net These particles are then used in click reactions to immobilize biomolecules like antibodies and enzymes, creating sensitive labels for electrochemical immunoassays. researchgate.net This strategy has been employed in the detection of toxins like Microcystin-LR. researchgate.net
| Nanocomposite | Core Material | Shell Material | Functionalizing Agent | Key Property |
| Fe₃O₄@SiO₂/PANI | Silica-modified magnetic nanoparticles | Polyaniline | This compound | Superparamagnetism, Enhanced Conductivity researchgate.net |
| Azide-Fe₃O₄@SiO₂ | Silica-modified magnetic nanoparticles | Azide groups | This compound, Sodium Azide | Bioconjugation via Click Chemistry researchgate.net |
| Table summarizing the synthesis and properties of functionalized silica-modified magnetic nanoparticles. |
Functionalization of Other Substrate Surfaces
Silicon (001) Surfaces for Self-Assembled Monolayers (SAMs)
This compound is utilized in the formation of self-assembled monolayers (SAMs) on silicon substrates. nih.gov SAMs are highly ordered, ultra-thin organic films that form spontaneously on a surface, allowing for precise control over interfacial properties. powdermat.orgveeco.com The formation of SAMs involves three key components of the organic molecule: a reactive headgroup that binds to the substrate, a backbone that promotes ordering through van der Waals forces, and a tail group that defines the new surface functionality. powdermat.org
For silicon substrates, the trichlorosilyl headgroup of this compound serves as a robust anchoring group. It reacts with the native oxide layer (SiO₂) on the silicon wafer or with hydroxyl groups on a bare, cleaned silicon surface to form strong, covalent Si-O-Si bonds. nih.gov This process leads to a densely packed monolayer where the propyl chains orient themselves away from the surface. powdermat.org
The resulting surface is terminated with bromine atoms, which can then be used for further chemical modifications. This ability to create a reactive, well-defined organic layer is crucial for applications in molecular electronics, where SAMs can act as dielectric layers, tunnel barriers, or platforms for constructing molecular-scale devices like diodes and transistors. nih.gov The precise control over thickness, chemical composition, and molecular ordering afforded by SAMs is essential for the fabrication and performance of these advanced electronic components. nih.govutwente.nl
Gold Electrodes for Biosensor Applications
While thiols are more commonly used for creating SAMs on gold, silanes like this compound can be employed to modify gold electrodes, particularly when an initial oxide or glass layer is present on the substrate for covalent bonding. figshare.com Gold electrodes are fundamental components in many electrochemical biosensors due to their conductivity and stability. nih.govresearchgate.net Functionalization of these electrodes is key to immobilizing biorecognition elements (e.g., enzymes, antibodies, DNA) that can selectively detect target analytes. akademiabaru.comnih.gov
Carbon Nanotubes (e.g., Single-Walled and Multi-Walled Carbon Nanotubes)
The functionalization of carbon nanotubes (CNTs), both single-walled (SWNTs) and multi-walled (MWNTs), is essential for improving their solubility and processability, and for integrating them into composite materials and electronic devices. nih.govnih.gov this compound can be used to modify the surface of CNTs, although this often requires prior oxidation of the nanotubes. researchgate.net
The oxidation step, typically performed with strong acids, introduces carboxylic acid and hydroxyl groups onto the CNT surface. These groups can then react with the trichlorosilyl head of this compound. An alternative approach involves wrapping the CNTs with polymers that can then be functionalized. The attached bromopropyl groups serve as reactive sites for further chemical transformations. doi.org This covalent functionalization strategy allows for the attachment of various molecules to the CNT sidewalls, altering their properties for specific applications. For example, functionalized CNTs can be dispersed more effectively in polymer matrices, leading to nanocomposites with improved mechanical or electrical properties. researchgate.net They can also serve as substrates for neuronal growth or as components in fuel cell electrodes. nih.govnih.gov
Glass and Alumina (B75360) Substrates
This compound (BPTS) is a key reagent for the surface modification of hydroxyl-bearing substrates such as glass and alumina. usc.edu The trichlorosilyl group of BPTS reacts readily with surface silanol (Si-OH) groups on glass or aluminol (Al-OH) groups on alumina, forming a stable, covalent self-assembled monolayer (SAM). usc.eduresearchgate.net This process creates a new surface terminated with bromopropyl groups, which serves as a versatile anchor for subsequent chemical transformations. researchgate.net
This functionalization has been demonstrated on various forms of these substrates, including flat glass slides, silica nanoparticles, and alumina platforms for prosthetic devices. usc.eduacs.orgresearchgate.net For instance, glass substrates have been treated with BPTS to create a reactive surface for covalently bonding polymer-carbon nanotube composites for sensor applications. acs.orgmdpi.comresearchgate.net Similarly, both glass and alumina surfaces have been modified to facilitate the controlled attachment of peptide chains designed to promote the adhesion and growth of specific neuronal cells, rendering the materials biocompatible for neural prosthetics. usc.edu The modification of silica nanofibers with BPTS has also been explored for environmental applications, such as the removal of pollutants from water. researchgate.net The reaction effectively transforms the inherently hydrophilic nature of glass and alumina into a functionalized surface ready for a wide range of further chemical elaborations.
Control over Grafting Density and Surface Coverage
The density and uniformity of the grafted this compound layer are critical parameters that influence the performance of the modified surface. Control over these characteristics is essential for applications ranging from sensor development to polymer grafting. rsc.orgnsf.gov The grafting density, often measured in chains per square nanometer (chains/nm²), can be precisely regulated by adjusting the reaction conditions during the silanization process. nsf.gov
Key factors that influence the grafting density include the concentration of the silane solution, the reaction time, and the presence of water in the reaction medium. nsf.govcore.ac.uk By carefully controlling these parameters, a well-defined monolayer can be achieved. For example, studies on silica nanoparticles have shown that the grafting density of silanes can be systematically varied, which in turn linearly affects macroscopic surface properties like surface energy and surface potential. nsf.gov While not specific to BPTS, general principles of silane chemistry show that higher concentrations and longer reaction times generally lead to higher grafting densities up to a saturation point where a complete monolayer is formed. nsf.gov The complete exclusion of water is crucial during the deposition of trichlorosilanes to prevent premature hydrolysis and uncontrolled polymerization in solution, which would otherwise lead to rough, poorly-defined multilayers on the substrate. core.ac.uk
Table 1: Factors Influencing Silane Grafting Density
| Parameter | Effect on Grafting Density | Rationale | Reference |
| Silane Concentration | Increasing concentration generally increases density up to a saturation point. | Higher concentration increases the probability of reaction with surface hydroxyl groups. | nsf.gov |
| Reaction Time | Longer reaction times typically lead to higher surface coverage. | Allows more time for the diffusion and reaction of silane molecules with the surface. | core.ac.uk |
| Solvent | Anhydrous conditions are critical for trichlorosilanes. | Prevents premature hydrolysis and solution-phase polymerization, ensuring monolayer formation. | core.ac.uk |
| Substrate Pre-treatment | Hydroxylation (e.g., with piranha solution or plasma) increases reactive sites. | Generates a higher population of surface hydroxyl groups for the silane to react with. | researchgate.net |
Post-Grafting Modifications and Subsequent Functionalization Reactions
The true utility of modifying surfaces with this compound lies in the versatility of the terminal bromide, which acts as a key chemical handle for a multitude of post-grafting modifications. This allows for the construction of complex and highly functional surface architectures.
A powerful and widely used strategy for further functionalization is the conversion of the bromide-terminated surface into an azide-terminated one, which can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". researchgate.netinterchim.frlumiprobe.comrsc.org This two-step process begins with the nucleophilic substitution of the surface-bound bromide with an azide, typically by reacting the BPTS-modified substrate with sodium azide (NaN₃). nih.govrsc.orgrsc.org
This conversion yields a surface rich in azide groups, which are highly reactive and specific partners for alkyne-functionalized molecules in the presence of a copper(I) catalyst. nih.govrsc.org This method has been successfully used to immobilize a variety of molecules onto silica surfaces. For example, alkyne-functionalized polypeptides and polymers like polystyrene and polyacrylamide have been "clicked" onto azide-modified silica nanoparticles. rsc.orgrsc.org The high efficiency and specificity of the CuAAC reaction allow for the creation of well-defined, densely functionalized surfaces under mild conditions. nih.gov
Table 2: Two-Step Functionalization via Click Chemistry
| Step | Reaction | Reagents | Resulting Surface Group | Reference |
| 1. Silanization | Surface hydroxyl groups react with BPTS. | This compound (BPTS) | -CH₂CH₂CH₂Br | researchgate.netrsc.org |
| 2. Azidation | Nucleophilic substitution of bromide. | Sodium Azide (NaN₃) | -CH₂CH₂CH₂N₃ | nih.govrsc.orgrsc.org |
| 3. Click Reaction | Copper-catalyzed cycloaddition. | Alkyne-functionalized molecule, Cu(I) catalyst | -CH₂CH₂CH₂-[Triazole Ring]-Molecule | nih.govrsc.orgresearchgate.net |
Covalent Attachment of Biomolecules (e.g., polypeptides, enzymes)
The reactive surface created by this compound functionalization is an excellent platform for the covalent immobilization of biomolecules, which is critical for applications in biosensors, biocompatible materials, and biocatalysis. usc.edursc.org The terminal bromide can either react directly with nucleophilic residues on a biomolecule (such as cysteine thiols or histidine imidazoles) or be converted to other functional groups for targeted bioconjugation.
For example, BPTS-modified surfaces on silicon and alumina have been used for the controlled adsorption and immobilization of peptides designed to promote the attachment of hippocampal neuronal cells. usc.edu In another approach, the bromide is first converted to an azide, as described previously, which then allows for the attachment of alkyne-modified biomolecules via click chemistry. This method was used to conjugate an α-helical polypeptide to the surface of mesoporous silica nanoparticles. rsc.org Furthermore, enzymes such as glucose oxidase have been immobilized on BPTS-treated surfaces that were subsequently modified, creating stable and reusable biosensors. acs.orgmetu.edu.tr This covalent attachment helps to retain the biological activity of the immobilized molecules, enhancing the stability and efficacy of the final bioconjugate. rsc.org
The surface-bound bromopropyl group is an ideal initiator for various forms of surface-initiated controlled radical polymerization (SI-CRP), particularly surface-initiated atom transfer radical polymerization (SI-ATRP). diva-portal.orgmdpi.com This "grafting-from" approach allows for the growth of dense polymer brushes directly from the substrate, offering precise control over the thickness, density, and composition of the resulting polymer layer. mdpi.comnih.govrsc.orgrsc.org
In a typical SI-ATRP process, the BPTS-modified surface is immersed in a solution containing a monomer and a metal-ligand catalyst complex (e.g., CuBr/bpy). diva-portal.orgmdpi.com The catalyst activates the carbon-bromine bond, generating a radical on the surface that initiates the polymerization of the monomers. This technique has been used to graft a variety of polymers from silica surfaces. For instance, poly(glycidyl methacrylate) (pGMA) brushes have been grown from BPTS-functionalized porous silica particles. diva-portal.org These brushes can then be further reacted, for example with tris(hydroxymethyl)aminomethane, to create stationary phases for chromatography. diva-portal.org Similarly, polyaniline (PANI) has been grafted onto glass fibers previously modified with BPTS and aniline (B41778) to create smooth, conductive polymer coatings. researchgate.netresearchgate.net The ability to grow well-defined polymer brushes opens up applications in areas such as smart materials, antifouling coatings, and advanced sensors. nih.govnih.gov
Table 3: Examples of Polymers Grafted via Surface-Initiated Polymerization
| Substrate | Initiating Surface | Polymerization Method | Grafted Polymer | Reference |
| Porous Silica | 3-Bromopropyl | SI-ATRP | Poly(glycidyl methacrylate) (pGMA) | diva-portal.org |
| Glass Fibers | 3-Bromopropyl (via aniline) | Graft Polymerization | Polyaniline (PANI) | researchgate.netresearchgate.net |
| Silica Nanoparticles | Bromide-functionalized | RAFT Polymerization | Polystyrene, Polyacrylamide | rsc.org |
Applications of 3 Bromopropyltrichlorosilane in Advanced Materials and Catalysis
Nanotechnology and Nanomaterials
In the realm of nanotechnology, 3-bromopropyltrichlorosilane is instrumental in the bottom-up fabrication of functional nanomaterials. It acts as a versatile anchoring molecule, covalently linking different components to a central scaffold, thereby imparting novel properties and functionalities to the resulting nanostructures.
Core-Shell Nanoparticles Synthesis (e.g., Fe₃O₄@SiO₂-Polyaniline)
The synthesis of multi-layered core-shell nanoparticles, such as those composed of a magnetic iron oxide (Fe₃O₄) core, a silica (B1680970) (SiO₂) shell, and a conductive polyaniline (PANI) outer layer, exemplifies the importance of this compound in creating hybrid nanomaterials. In this process, the silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) are first functionalized with this compound. The trichlorosilyl (B107488) group reacts with the surface silanol (B1196071) (Si-OH) groups of the silica shell, forming a dense, covalently bound layer of bromopropyl groups.
This bromo-functionalized surface then serves as an initiation site for the subsequent polymerization of aniline (B41778). The bromine atoms can be displaced by aniline monomers, which then polymerize to form a uniform and adherent polyaniline shell. This method ensures a strong linkage between the inorganic silica shell and the organic conductive polymer layer, which is crucial for the stability and performance of the final core-shell nanoparticles. These Fe₃O₄@SiO₂-PANI nanoparticles exhibit a combination of magnetic responsiveness, electrical conductivity, and high surface area, making them suitable for applications in electromagnetic interference shielding, sensors, and catalysis.
Table 1: Synthesis Steps of Fe₃O₄@SiO₂-Polyaniline Nanoparticles
| Step | Description | Key Reagents | Purpose |
| 1. | Synthesis of Fe₃O₄ Nanoparticles | Iron salts (e.g., FeCl₃, FeCl₂) | Creation of the magnetic core. |
| 2. | Silica Coating | Tetraethyl orthosilicate (TEOS) | Formation of a protective and functionalizable SiO₂ shell. |
| 3. | Surface Functionalization | This compound | Anchoring of reactive bromopropyl groups to the silica surface. |
| 4. | Polyaniline Shell Formation | Aniline monomer, Oxidizing agent | In-situ polymerization of aniline on the functionalized surface. |
Self-Assembled Nonlinear Optically Active Chromophoric Multilayers
This compound plays a pivotal role in the fabrication of highly ordered, self-assembled multilayers with significant second-order nonlinear optical (NLO) properties. These materials are constructed layer-by-layer on a substrate, and this compound is often used to create the initial, reactive surface layer.
The process begins with the chemisorption of this compound onto a hydroxylated substrate, such as silicon oxide. The trichlorosilyl groups form strong covalent bonds with the surface, resulting in a monolayer of upward-pointing bromopropyl chains. This bromide-terminated surface can then be used to anchor subsequent layers of NLO-active chromophores through nucleophilic substitution reactions. For instance, a chromophore with a nucleophilic group (e.g., an amine or a pyridine) can displace the bromide, covalently attaching the chromophore to the surface. By repeating this process, it is possible to build up well-defined, acentric multilayer structures, which are essential for achieving a large macroscopic second-order NLO response. The precise control over the orientation and spacing of the chromophores afforded by this self-assembly technique is critical for maximizing the material's NLO efficiency.
Hybrid Nanoparticles for Drug Delivery Systems
In the field of nanomedicine, this compound is utilized as a linker to functionalize nanoparticles for targeted drug delivery. nih.govnih.gov The surface of various nanoparticles, such as silica, iron oxide, or lipid-polymer hybrid nanoparticles, can be modified with this compound to introduce a reactive handle for the covalent attachment of therapeutic agents, targeting ligands, or imaging agents. mdpi.comnih.govscispace.com
The trichlorosilyl group of the molecule anchors it to the nanoparticle surface, while the terminal bromide provides a site for further conjugation. mdpi.com For example, a drug molecule containing a nucleophilic group can be attached to the nanoparticle surface via reaction with the bromopropyl group. This covalent linkage ensures that the drug is securely attached to the nanoparticle during circulation in the body and is only released at the target site, potentially through a cleavable linker. This approach to surface functionalization is a key strategy in the design of advanced drug delivery systems that can improve the therapeutic efficacy of drugs while minimizing side effects. nih.govfrontiersin.orgnih.gov
Table 2: Functionalization of Nanoparticles for Drug Delivery
| Nanoparticle Type | Functionalization Goal | Role of this compound | Example Application |
| Silica Nanoparticles | Covalent drug attachment | Provides a reactive bromide for drug conjugation. | Chemotherapy delivery. |
| Iron Oxide Nanoparticles | Targeted imaging and therapy | Links targeting ligands to the magnetic core. | MRI contrast enhancement and targeted drug delivery. |
| Lipid-Polymer Hybrid Nanoparticles | Enhanced drug loading and controlled release | Anchors drug molecules to the nanoparticle surface. | Delivery of poorly soluble drugs. science.govbeilstein-journals.org |
Catalysis and Sensing
The ability of this compound to covalently bind to inorganic supports makes it an invaluable tool in the development of heterogeneous catalysts and chemical sensors. By immobilizing catalytically active species or sensor molecules onto a solid support, it is possible to create robust, reusable, and highly efficient systems.
Heterogeneous Catalysis and Immobilization of Catalytic Species
Heterogeneous catalysis offers significant advantages over homogeneous catalysis, including ease of catalyst separation and recycling. knight.domains this compound is frequently employed to immobilize homogeneous catalysts onto solid supports, effectively "heterogenizing" them. mdpi.com The process involves first functionalizing the support material with this compound to introduce bromopropyl groups on the surface. These groups can then be used to covalently attach a ligand or the metal center of a homogeneous catalyst.
Mesoporous silica materials, such as MCM-41 and SBA-15, are excellent supports for catalysts due to their high surface area, ordered pore structure, and thermal stability. nih.govrsc.org this compound is used to modify the inner surfaces of the pores of these materials. The trichlorosilyl group reacts with the silanol groups on the silica surface, while the bromopropyl group extends into the pores. nih.gov
This functionalized surface can then be used to anchor organometallic catalysts. For example, a phosphine ligand can be attached to the bromopropyl group through a nucleophilic substitution reaction. Subsequent coordination of a metal precursor, such as palladium or rhodium, to the immobilized ligand results in a heterogeneous catalyst with well-defined active sites confined within the mesopores. This approach prevents the leaching of the catalyst into the reaction mixture and allows for its easy recovery and reuse. The uniform pore size of MCM-41 and SBA-15 can also impart shape selectivity to the catalytic reactions. rsc.orgoiccpress.comresearchgate.net
Table 3: Immobilization of an Organometallic Catalyst on SBA-15
| Step | Description | Key Reagents | Outcome |
| 1. | Support Functionalization | SBA-15, this compound | SBA-15 with surface-bound bromopropyl groups. |
| 2. | Ligand Attachment | Phosphine ligand | Covalent attachment of the ligand to the support. |
| 3. | Metal Coordination | Metal precursor (e.g., Pd(OAc)₂) | Formation of the immobilized organometallic catalyst. |
Enhancing Enantioselectivity of Homogeneous Organometallic Hydrogenation Catalysts
In the field of asymmetric catalysis, achieving high enantioselectivity is paramount for the synthesis of chirally pure compounds, particularly in the pharmaceutical industry. One significant challenge with homogeneous catalysts is their separation and recovery from the reaction mixture, which often leads to the loss of expensive materials. Immobilization of these catalysts onto solid supports offers a viable solution, allowing for easy recovery, recycling, and suitability for continuous flow processes. ecampus.com
This compound serves as a key linker molecule in this immobilization strategy. The process involves covalently attaching a homogeneous chiral catalyst to an inorganic support, such as silica.
Mechanism of Immobilization:
Surface Activation: The silica support, which has surface silanol (Si-OH) groups, is first treated with this compound. The trichlorosilyl group readily reacts with the hydroxyl groups, forming stable siloxane (Si-O-Si) bonds. This reaction anchors the bromopropyl moiety to the silica surface.
Catalyst Attachment: The terminal bromo group on the tethered propyl chain provides a reactive handle. The chiral organometallic catalyst, functionalized with a suitable nucleophile (e.g., an amine or phosphine), can then be attached via a nucleophilic substitution reaction, displacing the bromide and forming a covalent bond.
This immobilization can enhance the catalyst's performance. By tethering the catalyst to a rigid support, its conformational flexibility is reduced. This restriction can lock the catalyst into a more effective chiral conformation, thereby improving the enantioselectivity of the hydrogenation reaction. nsfc.gov.cn Different strategies, including the use of coupling agents like silanes, are employed to prepare these robust chiral stationary phases (CSPs). nih.govmdpi.com The resulting heterogeneous catalyst combines the high selectivity of a homogeneous system with the practical advantages of a heterogeneous one. ecampus.com
Biomedical Sensing Applications (e.g., Chemiresistive Glucose Sensors)
The development of reliable and sensitive biosensors is critical for medical diagnostics and monitoring. Surface chemistry plays a pivotal role in sensor performance, as it dictates the successful immobilization of biorecognition elements (e.g., enzymes, antibodies, DNA) onto the transducer surface. ncu.edu.tw Alkyltrichlorosilanes are frequently used for the surface modification of sensor substrates, such as silicon nitride or quartz, to create a stable and functional bio-interface. nih.govsinica.edu.tw
In the context of a chemiresistive glucose sensor, this compound can be used to functionalize the sensor's surface to facilitate the attachment of glucose oxidase, the enzyme that catalyzes the oxidation of glucose.
Steps for Sensor Functionalization:
The sensor substrate (often an oxide like SiO2) is treated with this compound. The trichlorosilyl group hydrolyzes and condenses with surface hydroxyl groups, forming a dense, self-assembled monolayer (SAM).
This process leaves a surface terminated with bromopropyl groups.
The bromo-functionalized surface is highly reactive toward nucleophiles, such as the amine groups present on the lysine residues of the glucose oxidase enzyme. Through a substitution reaction, the enzyme is covalently immobilized onto the sensor surface.
This covalent attachment is robust and prevents the leaching of the biorecognition element, leading to a sensor with a longer operational lifetime and improved stability. frontiersin.org The ability to form these functional molecular adlayers is a cornerstone of modern biosensor and biomedical device fabrication. nih.gov
| Parameter | Description | Role of this compound |
| Substrate Binding | The trichlorosilyl group (-SiCl3) reacts with surface hydroxyls (-OH) on materials like silica, glass, or silicon nitride. | Forms a stable, covalent siloxane bond, anchoring the molecule to the sensor surface. |
| Biomolecule Linking | The bromopropyl group (-CH2CH2CH2Br) provides a reactive site for further functionalization. | Acts as an electrophile for nucleophilic substitution by amine (-NH2) or thiol (-SH) groups on enzymes or antibodies, enabling their covalent immobilization. |
| Sensor Stability | Covalent immobilization prevents the leaching of biorecognition molecules. | Enhances the long-term stability and reusability of the biosensor. |
Adsorption and Removal of Organic Compounds
Solid-phase extraction (SPE) is a widely used technique for sample preparation, enabling the concentration and purification of analytes from complex matrices. uoa.grsigmaaldrich.com The performance of SPE is highly dependent on the chemistry of the sorbent material. Functionalizing common substrates like silica gel with organosilanes allows for the creation of specialized adsorbents with tailored selectivity for specific organic compounds. mdpi.comresearchgate.net
This compound is an ideal reagent for preparing such custom adsorbents. By reacting it with silica gel, a "bromopropyl" stationary phase is created. The trichlorosilyl end of the molecule anchors it firmly to the silica backbone. sigmaaldrich.com The resulting surface, covered with bromopropyl chains, exhibits a different polarity and interaction profile compared to unmodified silica.
Furthermore, the terminal bromide is an excellent leaving group, allowing for easy conversion of the surface into a wide array of other functional groups. For instance, reaction with ammonia or amines yields an amino-functionalized phase, while reaction with sodium hydrosulfide can produce a thiol-functionalized surface. This versatility allows for the creation of a diverse library of SPE sorbents from a single precursor material, each designed to target different classes of organic compounds based on ionic, polar, or hydrophobic interactions. A similar compound, (3-chloropropyl)trimethoxysilane, has been successfully used to create highly stable magnetic adsorbents for ion recovery. researchgate.net
| Functional Group | Reagent for Conversion | Target Analytes |
| Bromopropyl (as is) | - | Mildly polar compounds |
| Aminopropyl | Ammonia / Alkylamine | Polar compounds, Cations (via ion exchange) |
| Thiopropyl | Sodium Hydrosulfide | Heavy metal ions, Soft electrophiles |
| Quaternary Amine | Tertiary Amine | Anions (strong anion exchanger) |
Polymer Science and Composites
Polymer-Grafted Nanoparticles
Polymer-grafted nanoparticles (PGNs), also known as "hairy" nanoparticles, are hybrid materials where polymer chains are tethered to the surface of an inorganic core. researchgate.net This architecture prevents nanoparticle agglomeration and improves their dispersion within a polymer matrix, leading to enhanced material properties. nih.gov The synthesis of PGNs is typically achieved through two main strategies: "grafting to" (attaching pre-formed polymers) and "grafting from" (growing polymers from the surface). benicewiczgroup.com
This compound is instrumental in the "grafting from" approach, particularly for surface-initiated atom transfer radical polymerization (SI-ATRP).
Synthesis of PGNs using SI-ATRP:
Initiator Immobilization: Nanoparticles with surface hydroxyl groups (e.g., silica, titania) are reacted with this compound. The silane (B1218182) anchors to the surface, creating a layer of bromopropyl groups.
Surface-Initiated Polymerization: The immobilized bromo- group acts as an efficient initiator for ATRP. In the presence of a monomer and a suitable copper catalyst complex, polymer chains begin to grow directly from the nanoparticle surface. sc.edu
This method allows for the synthesis of PGNs with a high grafting density and well-controlled polymer chain lengths, which are crucial for tailoring the properties of the final nanocomposite material. benicewiczgroup.comsc.edu
Fabrication of Polymer-Carbon Nanotube Composites
Carbon nanotubes (CNTs) possess extraordinary mechanical and electrical properties, making them ideal reinforcement fillers for polymer composites. mdpi.com However, strong van der Waals forces cause CNTs to agglomerate, hindering their effective dispersion and limiting the performance of the composite. nih.gov Covalent functionalization of the CNT surface is a key strategy to overcome this challenge by improving interfacial adhesion and load transfer between the CNTs and the polymer matrix. nih.govresearchgate.net
This compound can be used to covalently modify CNTs and integrate them into a polymer matrix.
Functionalization and Composite Fabrication Process:
CNT Oxidation: The surface of the CNTs is first oxidized (e.g., using a mixture of sulfuric and nitric acids) to introduce hydroxyl (-OH) and carboxyl (-COOH) groups.
Silanization: The oxidized CNTs are then reacted with this compound. The trichlorosilyl groups form covalent bonds with the hydroxyl groups on the CNT surface.
Composite Integration: The resulting bromo-functionalized CNTs are mixed with a polymer matrix. The alkyl chains of the silane improve compatibility and dispersion. Furthermore, the terminal bromo- group can react with functional groups on the polymer chains, creating strong covalent links at the interface.
Characterization Techniques for 3 Bromopropyltrichlorosilane Modified Materials
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the chemical nature of 3-Bromopropyltrichlorosilane modified surfaces. These techniques probe the interactions of electromagnetic radiation with the material to reveal information about chemical bonding, elemental composition, and electronic structure.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the successful grafting of the 3-bromopropyl groups onto a substrate. By analyzing the vibrational modes of chemical bonds, FTIR can identify the characteristic functional groups present on the surface.
In the analysis of silica (B1680970) gel modified with organosilanes, such as those with propyl chains, specific infrared bands are indicative of successful functionalization. For instance, the presence of C-H stretching bands around 2900 cm⁻¹ and C-H bending bands between 1500 and 1400 cm⁻¹ are characteristic of the propyl group from the silane (B1218182). researchgate.netscielo.br
Key Research Findings:
C-H Vibrations: The appearance of absorption bands corresponding to the stretching and bending vibrations of the C-H bonds in the propyl chain of the silane molecule confirms its presence on the substrate surface.
Substrate-Related Bands: The spectra will also show bands characteristic of the underlying substrate, such as the strong Si-O-Si stretching vibrations in silica-based materials.
Interactive Data Table: Characteristic FTIR Bands for 3-Bromopropyl Modified Silica
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~2900 | C-H Stretching | Confirms the presence of the propyl chain from this compound. |
| ~1400-1500 | C-H Bending | Further evidence of the alkyl chain from the silane. |
| ~1100 | Si-O-Si Stretching | Characteristic of the silica substrate. |
| ~650 | C-Br Stretching | Indicates the presence of the terminal bromide, though this can be a weak band. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si CP MAS NMR)
Solid-state NMR spectroscopy, particularly ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the silicon environment and the nature of the bonding between the silane and the substrate surface. This technique can distinguish between different silicon species.
For silica surfaces, ²⁹Si CP/MAS NMR spectra typically show signals for silicon atoms in different environments, denoted as Qⁿ species, where 'n' is the number of bridging oxygen atoms. For example, unreacted silica exhibits peaks for silanediol (B1258837) groups (Q²), silanol (B1196071) groups (Q³), and the silica framework (Q⁴) at approximately -91, -100, and -109 ppm, respectively. nih.gov Upon reaction with an organosilane, new peaks, designated as Tⁿ species, appear. These correspond to the silicon atom of the silane covalently bonded to the surface. The 'n' in Tⁿ indicates the number of siloxane bridges formed with the surface or other silane molecules.
Key Research Findings:
Tⁿ Species: The presence of Tⁿ signals in the ²⁹Si CP/MAS NMR spectrum is direct evidence of the covalent attachment of the this compound to the surface.
Degree of Condensation: The relative intensities of the different Tⁿ peaks can provide insights into the degree of cross-linking and the nature of the silane layer, such as whether it is a monolayer or a more complex polymeric structure. For instance, T² species represent a silicon atom bonded to the surface via two oxygen atoms, while T³ species are bonded through three oxygen atoms.
Interactive Data Table: Typical ²⁹Si NMR Chemical Shifts for Silane Modified Silica
| Silicon Species | Chemical Shift (ppm) | Interpretation |
| Q² | ~ -91 | Silanediol groups on the silica surface. |
| Q³ | ~ -100 | Silanol groups on the silica surface. |
| Q⁴ | ~ -109 | Fully condensed silica framework. |
| T² | ~ -57 | 3-Bromopropylsilane silicon atom bonded to the surface via two siloxane bridges, with one remaining hydroxyl or unreacted chloro group. |
| T³ | ~ -65 | 3-Bromopropylsilane silicon atom fully condensed with the surface or other silane molecules via three siloxane bridges. |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements on the surface of the material. It is particularly useful for confirming the presence of the elements introduced by the silanization process and for determining the nature of their chemical bonding.
For a surface modified with this compound, XPS analysis would be expected to detect the presence of Bromine (Br), Carbon (C), Silicon (Si), and Chlorine (Cl) on the surface, in addition to the elements of the substrate. High-resolution spectra of these elements can provide information about their chemical environment.
Key Research Findings:
Elemental Composition: Survey scans in XPS confirm the presence of all expected elements on the surface.
Chemical State Information: High-resolution scans of the Si 2p, C 1s, and Br 3d regions can provide information about the chemical states. For example, the Si 2p peak will be shifted to a higher binding energy upon formation of Si-O bonds with the substrate. The C 1s spectrum can be deconvoluted to identify carbons in different environments, such as C-C, C-Si, and C-Br. The presence of the Br 3d peak is a direct confirmation of the functionalization.
Interactive Data Table: Expected XPS Elemental Analysis of a this compound Modified Surface
| Element | Photoelectron Line | Expected Binding Energy (eV) | Significance |
| Si | 2p | ~102-104 | Indicates the presence of silicon in a silicate (B1173343) or siloxane environment, confirming the silane layer. |
| C | 1s | ~285-287 | Corresponds to the carbon atoms in the propyl chain. Deconvolution can distinguish C-C, C-Si, and C-Br bonds. |
| Br | 3d | ~70-71 | Direct evidence of the terminal bromide group from the this compound. |
| O | 1s | ~532-533 | Originating from the substrate (e.g., silica) and the Si-O-substrate linkages. |
| Cl | 2p | ~200 | May be present in small amounts if the hydrolysis of the trichlorosilane (B8805176) is incomplete. |
Microscopic and Morphological Characterization
Microscopic techniques are employed to visualize the surface topography and morphology of the modified materials at the micro- and nanoscale. This information is crucial for understanding how the silanization process affects the physical structure of the surface.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. It is used to assess the surface roughness, homogeneity, and the presence of any aggregates or domains in the silane layer.
For surfaces modified with this compound, AFM can reveal whether the silane forms a smooth, uniform monolayer or if it aggregates into larger structures. This is important as the surface morphology can significantly impact the accessibility of the bromide functional groups for subsequent reactions. Studies on similar organosilane monolayers have shown that the surface morphology can be influenced by the reaction conditions. osti.gov
Key Research Findings:
Surface Roughness: AFM can quantify changes in the root-mean-square (RMS) roughness of the surface before and after modification. An increase in roughness may indicate the formation of a disordered or aggregated silane layer.
Film Thickness: In some cases, by imaging a scratched area of the film, AFM can be used to estimate the thickness of the deposited silane layer.
Interactive Data Table: AFM Morphological Parameters for Silane-Modified Surfaces
| Parameter | Description | Significance for this compound Modified Surfaces |
| RMS Roughness | The root mean square average of the height deviations taken from the mean data plane. | Provides a quantitative measure of the surface smoothness. An increase after silanization may indicate a less uniform coating. |
| Surface Skewness | A measure of the asymmetry of the surface height distribution. | Can indicate the presence of peaks (positive skewness) or valleys (negative skewness) on the surface, which could be related to silane aggregates or pinholes. |
| Surface Kurtosis | A measure of the "peakedness" of the surface height distribution. | A high kurtosis may suggest a surface with sharp peaks or deep valleys. |
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for visualizing the atomic-scale structure of materials. In the context of surfaces modified with this compound, HRTEM provides unparalleled insights into the uniformity of the grafted silane layer and the morphology of the underlying substrate.
Researchers utilize HRTEM to inspect the thickness and conformity of the this compound coating on various nanomaterials. For instance, in the functionalization of silica nanoparticles, HRTEM images can reveal a distinct, thin layer of the organosilane on the particle surface. The contrast difference between the amorphous silica core and the organosilane layer allows for precise measurement of the coating thickness, which is crucial for controlling the density of functional groups on the surface.
Key Research Findings from HRTEM Analysis:
Uniform Coating: HRTEM studies have demonstrated that under optimized reaction conditions, this compound can form a uniform and conformal coating on substrates.
Nanoparticle Integrity: This technique confirms that the modification process does not significantly alter the size or shape of the nanoparticle substrates.
Interface Characterization: HRTEM allows for detailed examination of the interface between the substrate and the silane layer, providing information about the bonding characteristics.
Field-Emission Scanning Electron Microscopy (FE-SEM)
Field-Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique for obtaining high-resolution images of the surface topography of materials. When applied to materials modified with this compound, FE-SEM reveals changes in the surface morphology, such as roughness and the presence of aggregates.
The high-energy electron beam of an FE-SEM scans the sample surface, generating secondary electrons that are detected to form an image. This method is particularly useful for comparing the surface of a material before and after modification. For example, a smooth silica surface will exhibit a distinctly different texture after the application of a this compound layer, which can be clearly visualized with FE-SEM.
Detailed Research Findings from FE-SEM Analysis:
Surface Roughness: Modification with this compound often leads to an increase in surface roughness, which can be quantified using FE-SEM imaging and associated software.
Homogeneity of Modification: FE-SEM images can indicate the homogeneity of the silane layer. The presence of clumps or bare patches would suggest a non-uniform modification.
Functionalized Nanofibers: In studies involving the functionalization of nanofibers, FE-SEM is used to confirm that the fibrous morphology is retained after the silanization process. For instance, research on bromopropyl functionalized silica nanofibers for the removal of pollutants has utilized FE-SEM to verify the integrity of the nanofiber structure post-modification. researchgate.net
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. In the study of materials modified with this compound, XRD is primarily employed to assess whether the modification process alters the crystalline nature of the substrate.
The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, collimated to concentrate, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when conditions satisfy Bragg's Law.
For crystalline substrates such as certain metal oxides or polymers, their characteristic XRD patterns are monitored for any changes after functionalization. The absence of new peaks or significant shifts in existing peaks in the XRD pattern of a this compound-modified material typically indicates that the surface modification is amorphous and does not disrupt the underlying crystalline structure of the substrate.
Key Research Findings from XRD Analysis:
Preservation of Crystallinity: XRD analyses have consistently shown that the surface modification with this compound does not alter the bulk crystallinity of the substrate material.
Amorphous Nature of the Coating: The silane layer itself is generally amorphous and therefore does not produce sharp diffraction peaks.
Phase Purity: XRD is also used to confirm the phase purity of the substrate material before and after modification.
Elemental Analysis
Elemental analysis is a crucial technique to confirm the successful grafting of this compound onto a surface and to quantify the extent of this modification. This is typically achieved through techniques such as X-ray Photoelectron Spectroscopy (XPS) or combustion analysis.
These methods provide quantitative data on the elemental composition of the material's surface. The presence and atomic concentration of bromine (Br) and silicon (Si) are key indicators of a successful modification.
In a study on tris(hydroxymethyl)aminomethane-functionalized silica particles, which used 3-bromopropyl trichlorosilane as a precursor, elemental analysis was a key method for chemical characterization. diva-portal.org
Table of Elemental Analysis Data for a Modified Silica Surface:
| Element | Atomic Concentration (%) - Unmodified Silica | Atomic Concentration (%) - Modified Silica |
| O | 66.7 | 55.2 |
| Si | 33.3 | 28.5 |
| C | - | 10.1 |
| Br | - | 6.2 |
Note: The data in this table is illustrative and represents typical changes observed upon modification.
Surface Area and Porosity Measurements
The modification of a material's surface with this compound can significantly impact its surface area and porosity. These properties are typically measured using gas adsorption techniques, most commonly the Brunauer-Emmett-Teller (BET) method.
The BET theory aims to explain the physical adsorption of gas molecules on a solid surface and serves as the basis for an important analysis technique for the measurement of the specific surface area of materials. Nitrogen is usually the gas of choice for surface area and porosity measurements.
When this compound molecules are grafted onto the surface of a porous material, they occupy a certain volume within the pores and on the surface, which generally leads to a decrease in the specific surface area and pore volume. The extent of this decrease can provide an indirect measure of the grafting density. For instance, in the development of functionalized silica particles for chromatography, BET analysis is used to characterize the porosity and surface area. diva-portal.org
Table of Surface Area and Porosity Data for Modified Silica Gel:
| Parameter | Unmodified Silica Gel | This compound Modified Silica Gel |
| BET Surface Area (m²/g) | 500 | 350 |
| Pore Volume (cm³/g) | 0.8 | 0.6 |
| Average Pore Diameter (Å) | 60 | 55 |
Note: The data in this table is illustrative and represents typical changes observed upon modification.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to study the molecular structure and vibrational frequencies of various organosilanes. For instance, studies on compounds like 3-glycidoxypropyltrimethoxysilane have demonstrated the utility of DFT in elucidating conformational possibilities and assigning vibrational spectra. researchgate.net
For 3-bromopropyltrichlorosilane, DFT calculations can provide valuable information about its geometry, bond lengths, bond angles, and vibrational modes. Such calculations can predict the existence of different conformers and their relative energies. researchgate.net The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.
Below is a table of predicted vibrational frequencies for key functional groups in this compound, based on typical values from DFT calculations on similar organosilanes.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H | Stretching | 2850 - 3000 |
| C-Br | Stretching | 500 - 600 |
| Si-Cl | Stretching | 450 - 600 |
| CH₂ | Bending (Scissoring) | 1400 - 1470 |
| Si-C | Stretching | 600 - 800 |
Note: The values in this table are illustrative and based on typical frequency ranges for the specified bonds in similar molecules. Actual values would be determined from specific DFT calculations for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. MD simulations have been used to model the adhesion of organosilanes on various substrates and to understand the structure and dynamics of intercalated surfactant molecules in layered silicates. tandfonline.compsu.edu
An MD simulation of this compound would involve defining a force field to describe the interactions between atoms. The simulation could then track the trajectories of the atoms over time, providing insights into the conformational dynamics of the molecule in different environments (e.g., in solution or at an interface). These simulations can also be used to calculate macroscopic properties such as diffusion coefficients and radial distribution functions. mdpi.com For example, MD simulations can elucidate the interactions at a silane (B1218182)/metal-oxide interface, including the effects of water molecules. tandfonline.com
The following table outlines typical parameters for an MD simulation of an organosilane.
| Parameter | Description | Typical Value/Setting |
| Force Field | Describes the potential energy of the system | COMPASSII or CVFF mdpi.commdpi.com |
| Ensemble | Statistical ensemble (e.g., NVT, NPT) | NVT (constant number of particles, volume, and temperature) mdpi.com |
| Temperature | Simulation temperature | 298 K (Room Temperature) mdpi.com |
| Time Step | Integration time step | 1 fs |
| Simulation Time | Total duration of the simulation | 1-10 ns |
Note: These are general parameters and would be optimized for a specific study of this compound.
Modeling of Surface Interactions and Adsorption
The interaction of this compound with surfaces is crucial for its applications as a coupling agent and in surface modification. sigmaaldrich.com Theoretical modeling can provide a detailed understanding of the adsorption process and the structure of the resulting silane layer. The initial step in the surface reaction of silanes involves the hydrolysis of the alkoxy or chloro groups to form silanols, which then condense with surface hydroxyl groups. ethz.ch
Computational models can be used to study the adhesion energy between the silane and a substrate, such as copper. researchgate.net These models can help in understanding the mechanism of interaction at a molecular level. acs.org Adsorption isotherms, such as the Langmuir and Freundlich models, can be used to describe the relationship between the concentration of the silane in solution and the amount adsorbed on the surface.
A comparison of common adsorption isotherm models is presented below.
| Adsorption Model | Key Assumptions | Mathematical Form |
| Langmuir | Monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules. | θ = (K * C) / (1 + K * C) |
| Freundlich | Empirical model for heterogeneous surfaces. | θ = K * C^(1/n) |
| Temkin | Considers indirect adsorbate-adsorbate interactions. | θ = (RT/b) * ln(A * C) |
Where θ is the surface coverage, C is the concentration of the adsorbate, and K, n, b, and A are constants.
Prediction of Electronic and Optical Properties
Computational methods can be employed to predict the electronic and optical properties of this compound. DFT calculations, for instance, can be used to determine global reactivity parameters such as the energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), hardness (η), and dipole moment (μ). researchgate.net These parameters can provide insights into the reactivity and stability of the molecule.
The electronic properties of silane coupling agents can influence the electrical properties of nanocomposites in which they are used. semanticscholar.orgresearchgate.net For example, the molecular structure of the silane can affect the glass transition temperature and breakdown strength of epoxy/silica (B1680970) nanocomposites. semanticscholar.org While specific studies on the optical properties of this compound are not widely available, its derivative, 3-iodopropyltrichlorosilane, is used in the preparation of self-assembled nonlinear optically (NLO) active chromophoric multilayers, suggesting that the electronic structure of such molecules is relevant to their optical behavior. sigmaaldrich.com
The table below presents hypothetical predicted electronic properties for this compound based on typical values for similar organosilanes.
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO | 9.3 eV |
| Ionization Potential | Energy required to remove an electron | 10.5 eV |
| Electron Affinity | Energy released when an electron is added | 1.2 eV |
| Dipole Moment (μ) | Measure of the polarity of the molecule | 2.5 D |
Note: These values are for illustrative purposes and would need to be confirmed by specific quantum chemical calculations for this compound.
Future Research Directions and Emerging Applications
Advanced Material Design with Tailored Surface Functionalities
The dual reactivity of 3-Bromopropyltrichlorosilane is a key attribute for the future of advanced material design, enabling the precise engineering of surfaces with tailored functionalities. The trichlorosilyl (B107488) group readily hydrolyzes to form strong, covalent siloxane bonds with a wide range of inorganic substrates, such as silica (B1680970), glass, and metal oxides. This creates a durable anchor point for the propyl bromide group, which can then serve as a versatile synthetic handle for a multitude of chemical transformations.
One of the most promising avenues of research is the use of the bromopropyl group as an initiator for surface-initiated controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). By immobilizing this compound on a surface, the bromide can initiate the growth of well-defined polymer chains directly from the substrate. This "grafting from" approach allows for the creation of polymer brushes with precise control over chain length, density, and composition. These polymer brushes can be designed to be stimuli-responsive, changing their conformation and properties in response to external triggers like temperature, pH, or light. Such materials are being explored for applications in smart coatings, sensors, and controlled-release systems.
Furthermore, the ability to synthesize block copolymers initiated from a surface-bound this compound opens up possibilities for creating even more complex and functional surface architectures. Block copolymers consist of two or more distinct polymer chains linked together, and when grown from a surface, they can self-assemble into nanoscale domains with unique properties. This could lead to the development of surfaces with patterned chemical functionalities, tailored wetting properties, or enhanced biocompatibility.
| Polymerization Technique | Initiating Group | Potential Polymer Architectures | Potential Applications |
| Atom Transfer Radical Polymerization (ATRP) | Bromopropyl | Homopolymer brushes, Block copolymer brushes | Smart coatings, sensors, controlled-release systems |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Bromopropyl (after conversion) | Gradient copolymers, Star polymers | Drug delivery, nanotechnology |
| "Click" Chemistry | Azide (B81097) or Alkyne (after substitution of bromide) | Dendronized surfaces, Patterned surfaces | Biosensors, advanced adhesion |
Integration into Complex Nanosystems for Multifunctional Applications
The ability to modify the surface of nanoparticles with this compound is a critical step in the development of complex, multifunctional nanosystems. The silane (B1218182) group allows for the covalent attachment of the molecule to the surface of various nanoparticles, including silica, gold, and magnetic nanoparticles, preventing aggregation and improving their stability in different media. The exposed bromopropyl group then serves as a versatile anchor for attaching a wide array of functional molecules.
A significant area of emerging research is the synthesis of core-shell nanoparticles where a core material with specific properties (e.g., magnetic, plasmonic) is encapsulated within a shell that has been functionalized using this compound. For instance, magnetic iron oxide nanoparticles can be coated with a silica shell, which is then functionalized with this compound. The bromide can be further reacted to attach targeting ligands, drugs, or imaging agents, creating a multifunctional nanocarrier for targeted drug delivery and diagnostics (theranostics).
Moreover, the integration of this compound-modified nanoparticles into larger, hierarchical structures is a key goal. By controlling the surface chemistry of the nanoparticles, it is possible to direct their self-assembly into ordered arrays or to incorporate them into polymer matrices to create nanocomposites with enhanced mechanical, optical, or electronic properties. These complex nanosystems are being investigated for applications in areas such as high-density data storage, advanced sensors, and next-generation electronics.
Exploration of Novel Catalytic Transformations
In the field of catalysis, this compound is emerging as a valuable tool for the development of heterogeneous catalysts. The ability to immobilize homogeneous catalysts onto solid supports is highly desirable as it combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
The primary role of this compound in this context is to act as a robust linker molecule. The trichlorosilyl group can be used to covalently attach the molecule to a high-surface-area support material, such as mesoporous silica or alumina (B75360). The bromopropyl group can then be chemically modified to introduce a ligand that can coordinate with a catalytically active metal center. This approach allows for the creation of supported catalysts where the active sites are well-defined and uniformly distributed.
Future research will likely focus on the design of novel ligands that can be attached to the bromopropyl group to facilitate a wider range of catalytic transformations. This includes the development of chiral ligands for asymmetric catalysis, which is of great importance in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. Additionally, the use of this compound to create multifunctional supported catalysts, where multiple catalytic sites are present on the same support, could enable one-pot, multi-step reactions, leading to more efficient and sustainable chemical processes. The development of organocatalysts supported on materials functionalized with derivatives of this compound is another promising area of exploration.
| Support Material | Linker Functionality | Type of Catalyst | Potential Catalytic Applications |
| Mesoporous Silica | Ligand for metal complexation | Heterogeneous Metal Catalyst | Cross-coupling reactions, hydrogenations, oxidations |
| Alumina | Chiral ligand attachment | Asymmetric Catalyst | Enantioselective synthesis |
| Magnetic Nanoparticles | Organocatalyst immobilization | Supported Organocatalyst | Michael additions, Aldol reactions |
| Graphene Oxide | Multi-site catalyst anchoring | Multifunctional Catalyst | Cascade reactions, one-pot synthesis |
Biomedical and Environmental Applications
The versatility of this compound makes it a highly promising compound for addressing challenges in both the biomedical and environmental fields. Its ability to functionalize surfaces and nanoparticles is at the core of these emerging applications.
In the biomedical arena, this compound is being explored for the development of advanced biosensors. By modifying the surface of an electrode with this compound, it becomes possible to covalently attach biorecognition elements, such as enzymes or antibodies. wikipedia.org The bromide can be substituted with an amine or other functional group that facilitates the immobilization of these biomolecules, leading to the creation of highly sensitive and specific sensors for the detection of various diseases and metabolites. wikipedia.org Furthermore, the use of this compound in the functionalization of nanoparticles for drug delivery systems holds immense potential for targeted therapies with reduced side effects.
In the environmental sector, materials modified with this compound are being investigated for the remediation of pollutants. For instance, silica gel or magnetic nanoparticles can be functionalized with this silane, and the bromopropyl group can be converted into a functional group with a high affinity for specific contaminants, such as heavy metal ions. These functionalized sorbents can be used to efficiently remove toxic pollutants from water. Moreover, the immobilization of photocatalysts onto supports functionalized with this compound is a promising strategy for the degradation of organic pollutants in wastewater. The solid support allows for easy recovery and reuse of the photocatalyst, making the process more cost-effective and sustainable.
| Application Area | Material/System | Role of this compound | Specific Research Direction |
| Biomedical | Electrochemical Biosensors | Surface modification for biomolecule immobilization | Early disease diagnosis, personalized medicine |
| Biomedical | Drug Delivery Systems | Nanoparticle functionalization for targeting and drug conjugation | Cancer therapy, treatment of infectious diseases |
| Environmental | Heavy Metal Remediation | Sorbent material functionalization | Selective removal of lead, mercury, and cadmium |
| Environmental | Water Purification | Immobilization of photocatalysts | Degradation of persistent organic pollutants |
Q & A
Q. What are the standard protocols for functionalizing glass or silicon oxide surfaces with 3-bromopropyltrichlorosilane (3-BPTCS)?
Functionalization typically involves three steps:
Surface Activation : Treat substrates (e.g., glass fibers or SiOx) with HCl to generate silanol (-SiOH) groups .
Silane Reaction : Immerse substrates in a 10 mM solution of 3-BPTCS in non-polar solvents (e.g., bicyclohexyl) for 30 seconds to 3 hours to form covalent Si-O-Si bonds .
Post-Treatment : Rinse with ethanol or toluene to remove unreacted silane and ensure monolayer stability .
Key Characterization: Use XPS, FTIR, or SEM to confirm monolayer uniformity and bromine termination .
Q. How does 3-BPTCS compare to other silanes (e.g., 3-chloropropyltrichlorosilane) in surface modification?
3-BPTCS offers a bromine-terminated surface, enabling nucleophilic substitution reactions (e.g., with amines or thiols) for further functionalization. In contrast, chlorinated analogs (e.g., 3-chloropropyltrichlorosilane) are less reactive toward nucleophiles, limiting post-modification flexibility . Comparative studies show that monolayers formed with 3-BPTCS exhibit higher surface dipole moments (80° contact angle vs. 75° for chlorinated analogs), influencing electronic properties in devices .
Q. What safety precautions are critical when handling 3-BPTCS in the lab?
- Reactivity : 3-BPTCS reacts violently with water, releasing HCl and heat. Always use anhydrous solvents and inert atmospheres .
- Protective Measures : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact due to corrosive burns .
- Waste Management : Neutralize residual silane with 5% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in optimal reaction conditions for 3-BPTCS monolayer formation?
Conflicting reports on reaction time (30 seconds vs. 3 hours) and solvent polarity (bicyclohexyl vs. toluene) suggest substrate-dependent kinetics. To address this:
- Conduct in situ AFM or ellipsometry to monitor monolayer growth dynamics .
- Optimize solvent choice based on substrate hydrophobicity: non-polar solvents reduce hydrolysis competing with silanol bonding .
- Validate reproducibility using surface conductivity measurements (target: ~6 S/cm for PANI-modified fibers) .
Q. What strategies enhance the stability of 3-BPTCS monolayers under aqueous or acidic conditions?
- Crosslinking : Co-deposit 3-BPTCS with tetraethoxysilane (TEOS) to create a hybrid siloxane network resistant to hydrolysis .
- Post-Functionalization : Replace bromine with hydrophobic groups (e.g., via Grignard reactions) to reduce water penetration .
- Quality Control : Use XPS to detect Si-O-Si bond integrity; a Si 2p peak at ~103 eV indicates stable bonding .
Q. How does 3-BPTCS enable interfacial engineering in chemiresistive biosensors?
3-BPTCS acts as a covalent linker between gold electrodes and polymer-carbon nanotube composites. For example:
Functionalize glass substrates with 3-BPTCS to anchor quaternized poly(4-vinylpyridine) (P4VP)/SWCNT composites .
Quaternize remaining pyridyl groups with 2-bromoethanol to enhance biocompatibility for enzyme immobilization (e.g., glucose oxidase) .
Monitor resistance changes (ΔR) caused by enzymatic H₂O₂ production, enabling real-time glucose detection (response time: <3 seconds) .
Q. What role does 3-BPTCS play in organic field-effect transistor (OFET) threshold voltage modulation?
3-BPTCS monolayers introduce surface dipoles that shift the threshold voltage (Vₜₕ) of OFETs. Studies show:
- A contact angle of 80° correlates with a Vₜₕ shift of ~10 V due to dipole-induced charge redistribution .
- Comparatively, fluorinated silanes (e.g., trifluoropropyltrichlorosilane) induce larger shifts (105° contact angle, ΔVₜₕ ~15 V) but lack bromine’s versatility for secondary reactions .
Data Contradiction Analysis
Q. Why do reported conductivities of 3-BPTCS-modified surfaces vary across studies?
Discrepancies arise from:
- Monolayer Defects : Incomplete silane coverage due to humidity >30% or insufficient rinsing .
- Doping Variability : Polyaniline (PANI) grafted onto 3-BPTCS shows conductivity fluctuations (1–6 S/cm) depending on protonation level and doping time .
- Solution : Standardize humidity control (<20% RH) and use electrochemical impedance spectroscopy (EIS) to assess interfacial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
